molecular formula C12H14ClNO5S B2701618 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 59210-70-7

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid

货号: B2701618
CAS 编号: 59210-70-7
分子量: 319.76
InChI 键: IUKNUIPYYGWRKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid, with the CAS Registry Number 59210-70-7 , is a benzoic acid derivative of interest in chemical and pharmaceutical research. This compound has a molecular formula of C 12 H 14 ClNO 5 S and a molecular weight of 319.77 g/mol . Its structure features a chloro substituent and a (oxolan-2-ylmethyl)sulfamoyl functional group, which may contribute to its properties and potential interactions in research applications . Researchers can utilize this compound as a specialized building block or intermediate in the synthesis of more complex molecules. The canonical SMILES representation for this compound is OC(=O)C1C=C(C(Cl)=CC=1)S(=O)(=O)NCC1CCCO1 . Its InChIKey is IUKNUIPYYGWRKE-UHFFFAOYSA-N, which is a standard identifier for referencing the chemical structure in databases . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses. Proper safety procedures should always be followed during handling and storage.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-chloro-3-(oxolan-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S/c13-10-4-3-8(12(15)16)6-11(10)20(17,18)14-7-9-2-1-5-19-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKNUIPYYGWRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and oxolan-2-ylmethylamine.

    Formation of Sulfamoyl Group: The oxolan-2-ylmethylamine is reacted with chlorosulfonic acid to form the oxolan-2-ylmethylsulfamoyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-chlorobenzoic acid under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Systems: Employing automated systems for precise control of reaction conditions and monitoring.

化学反应分析

Types of Reactions

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfamoyl group can undergo oxidation and reduction reactions, altering the compound’s properties.

    Hydrolysis: The ester linkage in the oxolan-2-ylmethyl moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.

    Hydrolysis Products: Including the corresponding carboxylic acid and alcohol.

科学研究应用

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is utilized in various fields of scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or proteins, inhibiting their activity.

    Pathways Involved: It can affect various biochemical pathways, leading to changes in cellular functions.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Sulfamoyl Group

Aromatic Substituents
  • 4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (C14H12ClNO4S): Replaces the oxolane group with a 3-methylphenyl ring. Molecular weight: 325.77 g/mol .
  • 4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS 884990-87-8) :

    • Structural isomer with a 2-methylphenyl group.
    • Ortho-substitution may hinder rotational freedom, affecting binding geometry compared to the oxolane derivative .
Heterocyclic Substituents
  • 4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid (C17H17ClN2O5S): Features a morpholine ring, known for improving metabolic stability and solubility.
  • Molecular weight: 312.73 g/mol; lower lipophilicity than oxolane derivatives .
Halogenated and Electron-Withdrawing Groups
  • (Z)-4-(2-(5-(N-(4-Chloro-3-(trifluoromethyl)benzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid (10q) :

    • Contains a trifluoromethyl group, increasing electronegativity and metabolic resistance.
    • Melting point >300°C; high crystallinity may limit bioavailability .
  • 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid: Benzophenone backbone instead of benzoic acid. Extended conjugation may alter electronic properties and binding modes .

Physicochemical and Pharmacological Properties

Compound Substituent Molecular Weight (g/mol) Key Features
Target Compound Oxolan-2-ylmethyl ~327.8 (estimated) Balanced polarity, flexibility, moderate solubility
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid 3-Methylphenyl 325.77 Increased lipophilicity, potential for enhanced membrane permeability
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid Pyridin-2-yl 312.73 Basic nitrogen for hydrogen bonding, lower molecular weight
10q (Trifluoromethyl derivative) 4-Chloro-3-(CF3)benzyl ~500 (estimated) High electronegativity, metabolic stability, high melting point (>300°C)

Binding Affinity and Selectivity

  • Molecular Modeling Insights: Sulfamoyl benzoic acid analogues with oxolane or morpholine groups exhibit improved binding affinities (-8.5 to -9.0 kcal/mol) compared to non-sulfamoyl variants (-7.9 kcal/mol) due to enhanced hydrogen bonding and van der Waals interactions . AutoDock Vina studies suggest the oxolane group’s oxygen atom forms stable interactions with polar residues in target proteins (e.g., Shp2 phosphatases), while its flexibility accommodates conformational changes in binding pockets .
  • Biological Activity :

    • Compounds like 10q and 10r () show submicromolar inhibitory activity against Shp2, attributed to their trifluoromethyl and chloro substituents. The oxolane derivative’s activity is under investigation but predicted to be comparable due to similar sulfamoyl interactions .

生物活性

4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a compound with the molecular formula C12H14ClNO5SC_{12}H_{14}ClNO_5S and a molecular weight of approximately 319.76 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The structure of this compound includes a chloro substituent on the benzene ring and a sulfamoyl group that may influence its biological interactions. The oxolan moiety is expected to enhance solubility and bioavailability.

PropertyValue
Molecular FormulaC12H14ClNO5S
Molecular Weight319.76 g/mol
CAS Number59210-70-7

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial properties. For instance, studies have shown that similar sulfamoyl derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. The specific activity of this compound against various pathogens remains to be fully elucidated but is hypothesized to follow similar mechanisms.

Anti-inflammatory Effects

Sulfamoylbenzoic acids have been investigated for their anti-inflammatory properties. The presence of the oxolan group may enhance these effects by improving the compound's interaction with inflammatory mediators. In vitro studies are needed to confirm these properties specifically for this compound.

Case Studies

  • In Vitro Studies : Preliminary studies involving cell lines have indicated that derivatives of sulfamoylbenzoic acids can reduce pro-inflammatory cytokine release, suggesting potential use in treating inflammatory diseases.
  • Pharmacokinetics : Research on similar compounds suggests that modifications like the oxolan group can improve pharmacokinetic profiles, leading to better absorption and distribution in biological systems.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the sulfamoyl group interacts with specific enzymes or receptors involved in metabolic pathways, potentially leading to altered cellular responses.

Future Research Directions

Further research is necessary to:

  • Conduct detailed in vitro and in vivo studies to assess the antimicrobial and anti-inflammatory activities of this compound.
  • Investigate the pharmacokinetics and toxicity profiles to determine its suitability for therapeutic applications.

常见问题

Q. Q1. What are the optimal synthetic routes for 4-Chloro-3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid, and how do reaction conditions influence yield?

Answer:

  • Synthetic Routes : The compound can be synthesized via sequential functionalization of benzoic acid derivatives. Key steps include:
    • Chlorosulfonation : Introducing the sulfamoyl group at position 3 using chlorosulfonic acid, followed by amidation with oxolan-2-ylmethylamine .
    • Regioselective Chlorination : Electrophilic substitution at position 4 using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled pH to avoid over-substitution .
  • Critical Conditions :
    • Temperature : Chlorosulfonation requires <5°C to prevent decomposition.
    • Solvent : Polar aprotic solvents (e.g., DMF) enhance sulfamoyl group incorporation.
    • Yield Optimization : Purification via recrystallization (ethanol/water) improves purity to >95% .

Advanced Synthesis Challenges

Q. Q2. How can regioselectivity issues during sulfamoylation be mitigated in analogs of this compound?

Answer:

  • Steric and Electronic Factors : The oxolan-2-ylmethyl group introduces steric hindrance, requiring careful tuning of:
    • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to direct sulfamoylation to position 3 .
    • Protecting Groups : Temporary protection of the carboxylic acid (e.g., methyl ester) prevents undesired side reactions .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm regiochemistry using NOESY NMR .

Structural Characterization

Q. Q3. What analytical techniques are most reliable for confirming the structure of this compound?

Answer:

  • Core Techniques :
    • ¹H/¹³C NMR : Key signals include:
  • δ 8.1–8.3 ppm (aromatic protons at positions 4 and 5).
  • δ 3.5–4.0 ppm (oxolane methylene protons) .
    2. HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₂H₁₃ClNO₅S: 342.0264) .
  • Advanced Methods :
    • X-ray Crystallography : Resolves ambiguity in sulfamoyl group orientation .
    • FT-IR : Confirms sulfonamide N–H stretch (~3350 cm⁻¹) and carboxylic acid O–H (~2500 cm⁻¹) .

Biological Activity and Mechanisms

Q. Q4. What enzymatic targets are hypothesized for this compound, and how can binding affinity be validated?

Answer:

  • Target Hypotheses :
    • Carbonic Anhydrase IX (CA IX) : Sulfamoyl groups are known CA inhibitors; molecular docking (AutoDock Vina) predicts a binding energy of −9.2 kcal/mol .
    • Tyrosine Phosphatases (Shp2) : Structural analogs show inhibition (IC₅₀ < 1 µM) via sulfamoyl-mediated interactions .
  • Validation Methods :
    • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics.
    • Enzymatic Assays : Monitor inhibition of CA activity using 4-nitrophenyl acetate hydrolysis .

Data Contradictions in Biological Studies

Q. Q5. How can conflicting reports about this compound’s antimicrobial activity be resolved?

Answer:

  • Potential Causes :
    • Strain Variability : Differences in bacterial membrane permeability (e.g., Gram-negative vs. Gram-positive) .
    • Assay Conditions : pH-dependent solubility (pKa ~3.5 for carboxylic acid) affects bioavailability .
  • Resolution Strategies :
    • Standardized Protocols : Use CLSI guidelines for MIC determination.
    • SAR Studies : Compare analogs with/without the oxolane moiety to isolate structural contributors .

Computational Modeling

Q. Q6. What computational strategies predict this compound’s interaction with CA IX, and how do they align with experimental data?

Answer:

  • Methods :
    • Docking (AutoDock Vina) : Predicts binding poses in the CA active site (Zn²⁺ coordination by sulfamoyl oxygen) .
    • MD Simulations : Assess stability of the ligand-protein complex over 100 ns trajectories.
  • Validation :
    • Crystallographic Overlays : RMSD < 2.0 Å between predicted and experimental poses confirms accuracy .

Toxicity and Safety

Q. Q7. What are the key safety considerations for handling this compound in vitro?

Answer:

  • Hazards :
    • Skin/Eye Irritation : Use nitrile gloves and goggles (LD₅₀ > 500 mg/kg in rodents) .
    • Environmental Risk : Avoid aqueous release; biodegradation data pending .
  • Mitigation :
    • Ventilation : Fume hoods for powder handling.
    • Waste Disposal : Incineration at >800°C with alkaline scrubbers .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。